molecular formula C14H10Cl2O3 B1276833 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid CAS No. 52803-76-6

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1276833
CAS No.: 52803-76-6
M. Wt: 297.1 g/mol
InChI Key: RBIDZYHPEJGCQY-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzoic acid moiety, making it a derivative of benzoic acid. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a hydroxy derivative.

    Esterification: Formation of esters like methyl 5-chloro-2-[(4-chlorobenzyl)oxy]benzoate.

    Reduction: Formation of 5-chloro-2-[(4-chlorobenzyl)oxy]benzyl alcohol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is utilized as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

2. Catalysis
This compound is employed in catalytic processes due to its ability to participate in various chemical reactions. Its structure allows it to interact effectively with catalysts, enhancing reaction rates and selectivity.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest potential efficacy against Gram-positive bacteria and Candida albicans .

2. Anti-inflammatory Effects
The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory conditions .

3. Analgesic Activity
Research has shown that derivatives of this compound may exhibit analgesic properties similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing pain perception through modulation of nociceptive pathways.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

ParameterValue
Maximum Plasma Concentration (Cmax)0.57 ± 0.02 μg/mL
Time to Maximum Concentration (Tmax)28.9 ± 1.1 min
Total Systemic Exposure (AUC)66.3 ± 1.0 μg·min/mL
Elimination Half-life (Tel21)39.4 ± 3.9 min

These parameters indicate moderate absorption with a relatively long elimination half-life, suggesting sustained activity over time.

Case Studies and Research Findings

In Vivo Studies
In studies assessing the anti-inflammatory effects of compounds similar to this compound, significant reductions in inflammatory markers were observed in animal models, indicating its potential therapeutic benefits.

Protein Interaction Studies
Research has demonstrated that structurally related compounds can effectively bind to proteins involved in metabolic pathways, influencing their activity and leading to novel therapeutic applications .

Comparative Analyses
Comparative studies with other benzyloxy derivatives have shown that halogen substitution can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is unique due to the presence of two chlorine atoms and a benzyl ether group, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H10Cl2O3
  • Molecular Weight : 297.14 g/mol
  • CAS Number : 52803-76-6

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their functions. For instance, it may bind to active sites on enzymes, altering their catalytic activity.
  • Cell Signaling Modulation : It influences cellular processes by affecting signaling pathways, gene expression, and cellular metabolism. This modulation can lead to significant changes in cell function.
  • Biochemical Pathways : The compound participates in nucleophilic substitution reactions, particularly at the benzylic position, which is crucial for its reactivity and interaction with biomolecules.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound often exhibit antimicrobial activity. Preliminary studies suggest that this compound may have potential as an antimicrobial agent against various pathogens.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions. Its ability to modulate immune responses could be beneficial in developing new therapeutic agents .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

  • Synthesis and Biological Evaluation : A study synthesized derivatives of benzoic acid and evaluated their biological activities, including their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives showed promising inhibitory effects on these enzymes, indicating potential applications in neurodegenerative diseases .
  • In Vitro Studies : In vitro assays demonstrated that certain concentrations of this compound exhibited moderate antimicrobial activity against Gram-positive bacteria, suggesting its utility in pharmaceutical applications .
  • Toxicity Assessments : Toxicity evaluations indicated that while the compound shows biological activity, it also requires careful assessment regarding cytotoxicity at higher concentrations .

Data Table of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme InhibitionInhibitory effects on AChE/BChE
Anti-inflammatoryPotential modulation of immune responses
CytotoxicityNon-cytotoxic at specific concentrations

Q & A

Basic Questions

Q. What are the standard synthetic routes for synthesizing 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid and its derivatives?

Methodological Answer: The compound can be synthesized via coupling reactions between halogenated benzoic acids and benzyl halides. For example:

  • Esterification: React 5-chloro-2-hydroxybenzoic acid with 4-chlorobenzyl chloride under basic conditions (e.g., K2_2CO3_3) to form the benzyloxy intermediate.
  • Catalytic Hydrogenation: Reduce nitro or azide intermediates to amines, as demonstrated in the synthesis of related benzamide derivatives .
  • Protection/Deprotection Strategies: Use benzyl groups to protect hydroxyl moieties during multi-step syntheses, followed by acidic or catalytic removal .

Key Data:

Reaction StepReagents/ConditionsYield (%)Reference
Coupling4-chlorobenzyl chloride, K2_2CO3_3, DMF~60-75
HydrogenationH2_2, Pd/C, MeOH~85

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystallization: Grow crystals via slow evaporation in ethanol or DMSO.
  • Data Collection: Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Analyze hydrogen bonding (e.g., O–H⋯O interactions) and molecular packing using software like SHELXL. Intramolecular S(6) ring motifs are common in halogenated benzoic acids .

Key Data (from analogous structures):

ParameterValue (5-Chloro-2-hydroxybenzoic Acid)
Crystal SystemMonoclinic, P21_1/c
Unit Cell (Å)a = 23.526, b = 3.797, c = 16.732
Hydrogen BondsO1–H1O2⋯O2 (2.65 Å)

Advanced Research Questions

Q. How can derivatives of this compound be designed to enhance binding affinity for dopamine D2 or serotonin 5-HT3 receptors?

Methodological Answer: Structural modifications should balance lipophilicity and hydrogen-bonding capacity:

  • Sulfonamide Addition: Introduce sulfonamide groups at the 2-position to improve receptor interactions, as seen in antiemetic agents .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses with receptor active sites.
  • In Vitro Assays: Test derivatives via competitive binding assays using radiolabeled ligands (e.g., [3^3H]spiperone for D2 receptors) .

Contradiction Note: Discrepancies in binding data may arise from variations in assay conditions (e.g., pH, temperature). Validate results using orthogonal methods like functional cAMP assays .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for substituted benzoic acid derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference 1^1H/13^13C NMR, IR (e.g., carbonyl stretches at ~1680 cm1^{-1}), and high-resolution mass spectrometry (HRMS).
  • Dynamic Effects: Consider rotational barriers of the benzyloxy group, which may cause unexpected splitting in NMR. Variable-temperature NMR can clarify .
  • XRD Confirmation: Resolve ambiguous stereochemistry via SC-XRD, as demonstrated for 2-(4-chloro-benzamido)benzoic acid .

Q. How can reaction yields be optimized for low-yielding coupling reactions involving 4-chlorobenzyl halides?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Ullmann-type couplings, optimizing ligand systems (e.g., bipyridines).
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Microwave Assistance: Reduce reaction times from hours to minutes while improving yields (e.g., 80% yield in 30 mins at 120°C) .

Key Optimization Table:

ConditionYield ImprovementReference
Microwave (120°C)+25%
Pd(OAc)2_2/Bipy+15%

Q. What computational methods predict the impact of substituents on the compound’s acidity and solubility?

Methodological Answer:

  • pKa Prediction: Use software like MarvinSketch or SPARC to calculate acid dissociation constants. Chlorine substituents typically lower pKa (increase acidity) by ~0.5 units .
  • Solubility Modeling: Apply Hansen solubility parameters (HSPs) or COSMO-RS to estimate solubility in organic/aqueous mixtures.
  • DFT Calculations: Analyze electron-withdrawing effects of chloro groups on the carboxylate moiety via Gaussian09 at the B3LYP/6-31G* level .

Properties

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIDZYHPEJGCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403866
Record name 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52803-76-6
Record name 5-chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid

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